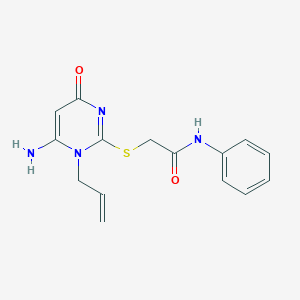![molecular formula C21H16N3O4S+ B280486 2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280486.png)
2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium, also known as MTT, is a yellow tetrazolium salt that is used in a variety of scientific research applications. MTT is commonly used as a colorimetric assay to measure cell viability and proliferation, and its use has become widespread in the field of cell biology and drug discovery.
作用機序
2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium is a redox indicator that is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The reduction of 2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium to formazan is dependent on the activity of mitochondrial enzymes, and the amount of formazan produced is directly proportional to the number of viable cells.
Biochemical and Physiological Effects
2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium is a non-toxic compound that does not have any significant biochemical or physiological effects on cells. The assay works by measuring the activity of mitochondrial enzymes, which are essential for cellular energy production and metabolism.
実験室実験の利点と制限
One of the main advantages of using 2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium as a colorimetric assay is its simplicity and ease of use. The assay can be performed quickly and requires only basic laboratory equipment. Additionally, 2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium is a non-toxic compound that does not have any significant effects on cells, making it a safe and reliable method for measuring cell viability and proliferation.
One limitation of the 2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium assay is that it can only be used to measure the effects of compounds on viable cells. The assay cannot distinguish between live and dead cells, and it cannot be used to measure the effects of compounds on cell death or apoptosis.
将来の方向性
There are several future directions for the use of 2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium in scientific research. One potential area of research is the development of new colorimetric assays that can be used to measure the effects of compounds on cell death and apoptosis. Another area of research is the development of new methods for using 2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium to measure the effects of compounds on mitochondrial function and metabolism.
Conclusion
In conclusion, 2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium, or 2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium, is a yellow tetrazolium salt that is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation. The assay works by converting 2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium into a purple formazan product in the presence of viable cells, and the amount of formazan produced is directly proportional to the number of viable cells. 2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium has several advantages as a colorimetric assay, including its simplicity and ease of use, and its non-toxic nature. However, the assay also has limitations, including its inability to measure the effects of compounds on cell death and apoptosis. Future research directions for 2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium include the development of new colorimetric assays and methods for measuring the effects of compounds on mitochondrial function and metabolism.
合成法
2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium is synthesized by the reaction of 2-(4-nitrophenyl)-3-methyl-5-phenyl-2H-tetrazolium chloride with thiazolyl blue tetrazolium bromide in the presence of a reducing agent such as sodium borohydride. The resulting yellow tetrazolium salt is then purified by recrystallization and is ready for use in scientific research.
科学的研究の応用
2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation. The assay works by converting 2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium into a purple formazan product in the presence of viable cells. The amount of formazan produced is directly proportional to the number of viable cells, and the assay can be used to measure the effects of drugs, toxins, and other compounds on cell viability.
特性
分子式 |
C21H16N3O4S+ |
|---|---|
分子量 |
406.4 g/mol |
IUPAC名 |
2,3-dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium |
InChI |
InChI=1S/C21H16N3O4S/c1-13-14(2)29-21-11-19(15-5-3-7-17(9-15)23(25)26)20(12-22(13)21)16-6-4-8-18(10-16)24(27)28/h3-12H,1-2H3/q+1 |
InChIキー |
QTVFSZVITMEZBT-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=[N+]1C=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-])C |
正規SMILES |
CC1=C(SC2=[N+]1C=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)

![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)

![3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B280419.png)





![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)